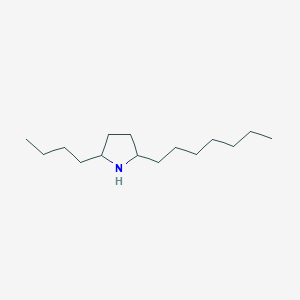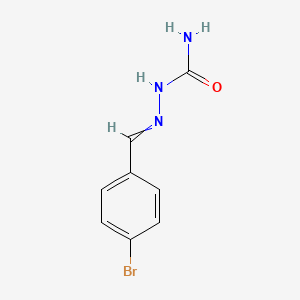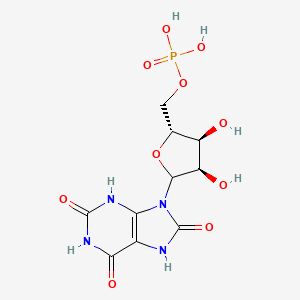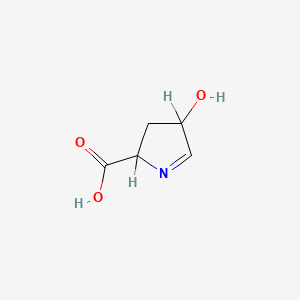
2-Ethoxyphenol
Overview
Description
2-Ethoxyphenol, also known as 2-hydroxy-4-methoxybenzaldehyde, is a phenol compound commonly found in nature. It is a natural component of many plant and animal species, and has been studied for its potential medicinal properties. This compound is used in the synthesis of a variety of compounds and has been studied for its potential applications in medicine, biotechnology, and other scientific fields.
Scientific Research Applications
Spectroscopic and Structural Characterization
- Spectroscopic and XRD Analysis : The compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol has been synthesized and characterized using spectroscopic (FT-IR and UV–Vis) and single crystal X-ray diffraction techniques. Hirshfeld surfaces and fingerprint plots were utilized to examine the intermolecular contacts within the compound (Demircioğlu et al., 2019).
Environmental Applications
- Degradation of Toxic Compounds : Studies on nonylphenol ethoxylates, which relate to 2-ethoxyphenol structures, have explored their degradation and toxicity in environmental matrices. For instance, the degradation of nonylphenol ethoxylate 10 (NP10EO) using a combined treatment of electrooxidation and gamma irradiation showed promising results in removing this recalcitrant substance from the environment (Barrera et al., 2021).
Biomedical Research
- DNA and BSA Binding Studies : The molecular and QSAR properties of 2-((6-Methoxybenzo[d]thiazol-2-ylimino)methyl)-6-ethoxyphenol (HL) have been evaluated. The interactions of this compound with calf thymus DNA and bovine serum albumin (BSA) suggest its potential in biomedical research (Mudavath et al., 2019).
Biochemical Analysis
- NMR and Molecular Docking Studies : Research involving 2-ethoxy-4-(pyridine-2yliminomethyl)-phenol includes vibrational frequencies analysis, NBO, NLO behavior, molecular electrostatic potential, and molecular docking studies. These studies are critical for understanding the molecular structure and interactions of the compound (Hajam et al., 2021).
Synthesis and Applications in Material Science
- Synthesis and Crystal Structure : The compound (E)-2-(((3-chloro-4-methylphenyl)imino)methyl)-6-ethoxyphenol has been synthesized, providing insights into its potential applications in material science and chemistry (Demircioğlu, 2021).
Environmental Toxicology
- Toxicological Studies : Investigations into the environmental and health impacts of related nonionic surfactants, such as nonylphenol and its ethoxylates, have been conducted. These studies provide critical insights into the environmental behavior and potential risks associated with these chemicals (Kassotis et al., 2022).
Safety and Hazards
2-Ethoxyphenol may cause an allergic skin reaction and serious eye damage . It is also harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing off with soap and plenty of water in case of skin contact .
Mechanism of Action
Target of Action
It is known that 2-ethoxyphenol is a smoke flavor compound and forms complexes with iron (iii) .
Mode of Action
Its structural similarity to guaiacol, a phenolic compound with a methoxy functional group , suggests that it may interact with its targets in a similar manner. Guaiacol has been found to have antibacterial properties, particularly against strains of Pseudomonas aeruginosa .
Biochemical Pathways
As a phenolic compound, it may be involved in various biochemical reactions, including those related to cellular respiration and energy production .
Pharmacokinetics
Its structural similarity to guaiacol suggests that it may have similar pharmacokinetic properties .
Result of Action
It has been used as a carbon and energy supplement in the growth medium of the red-pigmented coryneform bacterium, rhodococcus rhodochrous strain 116 . This suggests that it may have a role in promoting bacterial growth.
Action Environment
It is known that this compound is a low-melting (20-25 °c), high-boiling (216-217 °c) compound , which suggests that its stability and efficacy may be influenced by temperature.
Biochemical Analysis
Biochemical Properties
2-Ethoxyphenol plays a significant role in biochemical reactions, particularly in forming complexes with metal ions such as iron (III). These complexes are often studied using techniques like UV-Vis spectroscopy and ESI mass spectrometry . The interaction between this compound and iron (III) involves a 1:1 ligand-metal binding ratio, which is crucial for understanding its biochemical behavior . Additionally, this compound has been used as a carbon and energy supplement in the growth medium of certain bacteria, indicating its role in microbial metabolism .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the growth of red-pigmented coryneform bacterium, Rhodococcus rhodochrous strain 116, by serving as a carbon and energy source . This compound’s impact on cellular metabolism highlights its potential in modulating metabolic pathways and cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The formation of complexes with iron (III) is a key aspect of its mechanism of action . These interactions can lead to enzyme inhibition or activation, affecting various biochemical pathways. The ability of this compound to form stable complexes with metal ions suggests its potential role in modulating enzyme activities and influencing gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a melting point of 20-25°C and a boiling point of 216-217°C . Long-term exposure to this compound in in vitro or in vivo studies may reveal additional insights into its effects on cellular function and stability.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s role as a carbon and energy source for certain bacteria indicates its involvement in microbial metabolic pathways
Properties
IUPAC Name |
2-ethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-10-8-6-4-3-5-7(8)9/h3-6,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEFFSWKSMRFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042276 | |
| Record name | o-Ethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 20-25 deg C; [Sigma-Aldrich MSDS] | |
| Record name | 2-Ethoxyphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19594 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.02 [mmHg] | |
| Record name | 2-Ethoxyphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19594 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
94-71-3 | |
| Record name | 2-Ethoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guaethol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxyphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-ethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | o-Ethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUAETHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/878IW8P9PW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[[1-[1-(2-furanylmethyl)-5-tetrazolyl]-2-methylpropyl]-(2-oxolanylmethyl)amino]methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1204804.png)
![3-amino-N-cyclopentyl-6-thiophen-2-yl-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1204805.png)


![4-Methoxy-6-[5-(4-methoxyphenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1204811.png)



![[6-[[12-[3,4-Dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B1204817.png)


![1,1-Diamino-4-(2-hydroxyphenyl)-2-[(2-hydroxyphenyl)methylidene]but-3-ene-1,3-disulfonic acid](/img/structure/B1204821.png)


